molecular formula C23H20N4OS B12736419 Dehydrokuanoniamine B CAS No. 158734-24-8

Dehydrokuanoniamine B

货号: B12736419
CAS 编号: 158734-24-8
分子量: 400.5 g/mol
InChI 键: MNFNXENJKFDCLJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydrokuanoniamine B is a pyridoacridine alkaloid first isolated from the Fijian ascidian Cystodytes sp. . Structurally, it belongs to a class of pentacyclic DNA-intercalating alkaloids characterized by fused aromatic rings and nitrogen-containing heterocycles. Its biological activity is linked to dose-dependent inhibition of human colon tumor (HCT) cell proliferation and suppression of topoisomerase II (Topo II)-mediated decatenation of kinetoplast DNA (kDNA) . This dual mechanism—DNA intercalation and Topo II inhibition—correlates with its cytotoxic potency, making it a candidate for antitumor drug development.

属性

CAS 编号

158734-24-8

分子式

C23H20N4OS

分子量

400.5 g/mol

IUPAC 名称

3-methyl-N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]but-2-enamide

InChI

InChI=1S/C23H20N4OS/c1-13(2)11-18(28)24-9-8-16-20-19-15(14-5-3-4-6-17(14)27-20)7-10-25-21(19)22-23(16)29-12-26-22/h3-7,10-12,27H,8-9H2,1-2H3,(H,24,28)

InChI 键

MNFNXENJKFDCLJ-UHFFFAOYSA-N

规范 SMILES

CC(=CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2)C

产品来源

United States

准备方法

The synthesis of Dehydrokuanoniamine B involves multiple steps, starting with the preparation of key intermediates. One common synthetic route begins with the reduction of methyl 2,5-dimethoxy-3-nitrobenzoate to the corresponding aniline under hydrogen conditions with palladium on carbon The subsequent steps involve cyclization and functional group modifications to achieve the final pyridoacridine structure

化学反应分析

Dehydrokuanoniamine B undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

作用机制

Dehydrokuanoniamine B exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits topoisomerase II-mediated decatenation of kinetoplast DNA . This mechanism leads to cytotoxicity and apoptosis in cancer cells. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis induction.

相似化合物的比较

Research Implications

This compound’s dual mechanism of action positions it uniquely among marine alkaloids. However, its moderate cytotoxicity in prostate (PC3) and colon (HT-29) cancer models compared to sagitol C and ASC suggests room for structural optimization. Future studies should explore hybrid derivatives combining hydroxy substitutions (as in sagitols) with pentacyclic frameworks to enhance both solubility and potency .

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of Dehydrokuanoniamine B, and how should data be interpreted to avoid misassignment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural confirmation. Cross-referencing observed chemical shifts with published data for related alkaloids is essential. For chromatographic purity, High-Performance Liquid Chromatography (HPLC) with UV-Vis or diode-array detection should be paired with mass spectrometry to rule out co-eluting impurities. Data interpretation must account for solvent effects, coupling constants, and stereochemical influences on peak splitting .

Q. What are the established synthetic routes for this compound, and what are their key limitations in yield and scalability?

  • Methodological Answer : Published routes often involve multi-step alkaloid isolation or semi-synthesis from precursor compounds. Limitations include low yields (e.g., <5% in extraction protocols) due to matrix complexity in natural sources and stereochemical challenges in synthetic pathways. Researchers should compare protocols from primary literature, noting solvent systems, catalysts (e.g., asymmetric catalysis for stereocontrol), and purification methods. Reproducibility requires strict adherence to documented reaction conditions (temperature, inert atmosphere) and validation via orthogonal analytical techniques .

Q. How can researchers ensure accurate quantification of this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Calibration curves must span physiologically relevant concentrations, with validation for precision, accuracy, and recovery rates. Sample preparation should include protein precipitation or solid-phase extraction to minimize interference .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ values) for this compound across studies be systematically resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time) or compound purity. Researchers should:

  • Replicate experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled oxygen levels).
  • Validate compound purity via quantitative NMR (qNMR) and HPLC.
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent carriers like DMSO affecting bioavailability) .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis, and how can competing reaction pathways be minimized?

  • Methodological Answer : Employ chiral auxiliaries or catalysts (e.g., organocatalysts) for stereocontrol. Kinetic vs. thermodynamic control should be assessed via time-course studies and computational modeling (e.g., DFT calculations to predict transition states). Reaction monitoring with in-situ IR or LC-MS can identify intermediates leading to racemization. Post-synthesis chiral chromatography or crystallization may further enhance enantiomeric excess (ee) .

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives targeting specific protein receptors?

  • Methodological Answer :

  • Step 1 : Use molecular docking studies (e.g., AutoDock Vina) to predict binding modes of derivatives, focusing on key residues in the receptor’s active site.
  • Step 2 : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation) guided by docking results.
  • Step 3 : Validate binding via Surface Plasmon Resonance (SPR) for kinetics and isothermal titration calorimetry (ITC) for thermodynamics. Correlate in vitro activity (e.g., enzyme inhibition) with in silico predictions to refine SAR models .

Q. What computational approaches are most effective for predicting the metabolic stability of this compound, and how can in vitro-in vivo extrapolation (IVIVE) be improved?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations to identify reactive metabolic hotspots (e.g., cytochrome P450 oxidation sites) with machine learning models trained on ADME datasets. In vitro hepatocyte or microsomal assays should use species-specific models (e.g., human vs. rodent) to reduce IVIVE discrepancies. Cross-validate predictions with radiolabeled tracer studies in preclinical models .

Methodological Considerations for Literature Review and Data Analysis

  • Critical Evaluation of Sources : Prioritize primary literature from peer-reviewed journals (e.g., Journal of Natural Products, Organic Letters) over unreviewed databases. Use academic databases (e.g., SciFinder, Reaxys) to trace synthetic protocols and spectral data, avoiding open-web engines prone to incomplete indexing .
  • Data Contradiction Protocol : Apply the CONSORT checklist for experimental reporting to identify gaps in methodology (e.g., missing controls, insufficient statistical power) when reconciling conflicting results .
  • Reproducibility Framework : Document all experimental parameters (e.g., solvent lot numbers, equipment calibration dates) in electronic lab notebooks. Share raw data (e.g., NMR FID files, chromatograms) via repositories like Zenodo to enable third-party verification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。